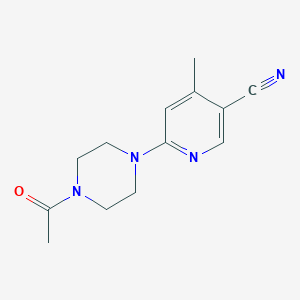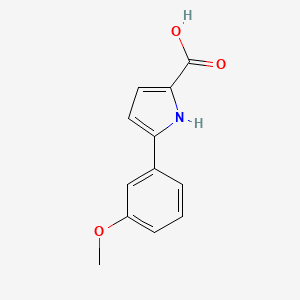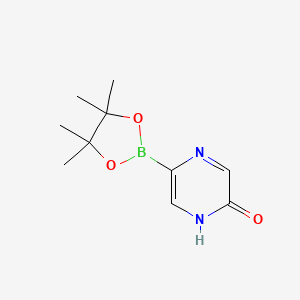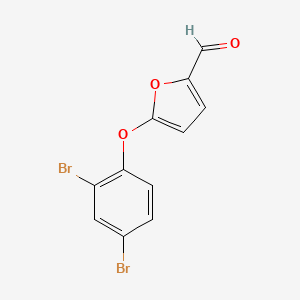
(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride is a chemical compound that features a cyclopropanol ring attached to a piperazine moiety. This compound is often used in various scientific research applications due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperazine derivative with a cyclopropanol precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction could produce cyclopropanol or piperazine derivatives.
Applications De Recherche Scientifique
(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride
- (S)-2-(Piperazin-2-yl)ethanol dihydrochloride
Uniqueness
(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride is unique due to its cyclopropanol ring, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H16Cl2N2O |
|---|---|
Poids moléculaire |
215.12 g/mol |
Nom IUPAC |
1-[(2S)-piperazin-2-yl]cyclopropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c10-7(1-2-7)6-5-8-3-4-9-6;;/h6,8-10H,1-5H2;2*1H/t6-;;/m0../s1 |
Clé InChI |
HEIABAHUPQDISY-ILKKLZGPSA-N |
SMILES isomérique |
C1CC1([C@@H]2CNCCN2)O.Cl.Cl |
SMILES canonique |
C1CC1(C2CNCCN2)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808018.png)







![7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11808089.png)


